9-Benzyl-10-methyl-9,10-dihydroacridine
Overview
Description
9-Benzyl-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, photochemistry, and materials science. The structure of this compound consists of a dihydroacridine core with a benzyl group at the 9-position and a methyl group at the 10-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-10-methyl-9,10-dihydroacridine typically involves the reaction of methyl magnesium iodide with N-benzylacridinium bromide in dry ether. This reaction proceeds with an 80% yield . Another method involves treating 9-methyl-10-benzylacridane with n-butyl lithium in tetrahydrofuran at room temperature for 24 hours, followed by the addition of deuterium oxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridinyl radicals.
Reduction: It can participate in hydride transfer reactions, similar to NADH model compounds.
Substitution: The benzyl group can migrate under certain conditions, such as treatment with n-butyl lithium.
Common Reagents and Conditions
Reduction: Hydride transfer reactions involve reagents like 1-benzyl-3-cyanoquinolinium ion in acetonitrile.
Substitution: n-Butyl lithium in tetrahydrofuran is used for benzyl group migration.
Major Products Formed
Oxidation: Acridinyl radicals and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as 10-methylacridin-9(10H)-one.
Substitution: Products with migrated benzyl groups or other substituted derivatives.
Scientific Research Applications
9-Benzyl-10-methyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a model compound for studying hydride transfer reactions and electron transfer processes.
Biology: Investigated for its potential antibacterial activity against certain Gram-positive bacteria.
Medicine: Explored for its pharmacological properties, including potential antitumor and antiviral activities.
Industry: Utilized in the development of photoredox catalysts, sensors, and molecular machines.
Mechanism of Action
The mechanism of action of 9-Benzyl-10-methyl-9,10-dihydroacridine involves its ability to participate in electron transfer and hydride transfer reactions. The compound can form electron donor-acceptor complexes, which facilitate the transfer of electrons or hydrides. This process is crucial in various biochemical and photochemical applications . The molecular targets and pathways involved include the formation of acridinyl radicals and other reactive intermediates that can interact with biological molecules or participate in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-9,10-dihydroacridine: Shares a similar core structure but lacks the benzyl group at the 9-position.
9-Methyl-10-benzyl-9,10-dihydroacridine: Similar structure but with different substitution patterns.
10-Benzyl-9,10-dihydroacridine: Lacks the methyl group at the 10-position.
Uniqueness
9-Benzyl-10-methyl-9,10-dihydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methyl groups allows for unique interactions in electron transfer and hydride transfer reactions, making it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
9-benzyl-10-methyl-9H-acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14,19H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSGMIVOKKHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570583 | |
Record name | 9-Benzyl-10-methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150787-21-6 | |
Record name | 9-Benzyl-10-methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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